molecular formula C19H23ClFN3O4 B12837226 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B12837226
M. Wt: 411.9 g/mol
InChI Key: BVMLNJHQNYYZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Chemical Identifiers

Property Value Source
Molecular Formula C₁₉H₂₃ClFN₃O₄ Derived
Molecular Weight 411.9 g/mol Calculated
IUPAC Name 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride Systematic analysis

Properties

Molecular Formula

C19H23ClFN3O4

Molecular Weight

411.9 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22FN3O4.ClH/c1-9-13-15(23(11-3-4-11)8-12(17(13)24)19(25)26)18(27-2)16(14(9)20)22-6-5-10(21)7-22;/h8,10-11H,3-7,21H2,1-2H3,(H,25,26);1H

InChI Key

BVMLNJHQNYYZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)OC)N(C=C(C2=O)C(=O)O)C4CC4.Cl

Origin of Product

United States

Preparation Methods

Starting Material and Core Quinoline Synthesis

The synthesis typically begins with a quinoline-3-carboxylic acid derivative bearing halogen substituents (e.g., 7-chloro or 7-fluoro) to allow nucleophilic aromatic substitution at position 7.

  • A common precursor is 7-chloro-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid or its 7-fluoro analog.
  • The quinoline core is synthesized via classical methods involving cyclization of appropriate aniline derivatives with ketoesters or related intermediates, followed by selective halogenation and functional group modifications.

Nucleophilic Substitution at Position 7

The critical step is the displacement of the 7-halogen (chlorine or fluorine) by the nucleophilic amine, 3-aminopyrrolidine .

  • The reaction is performed by treating the 7-halogenated quinoline intermediate with 3-aminopyrrolidine under controlled conditions.
  • The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • A tertiary amine base (e.g., triethylamine) is added to neutralize the generated acid and promote substitution.
  • The reaction temperature is typically elevated (reflux or 80-120°C) to drive the substitution to completion.

Protection and Deprotection Strategies

  • When the amine nucleophile contains additional reactive amino groups (as in pyrrolidine derivatives), protecting groups such as tert-butoxycarbonyl (Boc) may be employed to prevent side reactions.
  • After substitution, the protecting group is removed by acid treatment (e.g., hydrochloric acid in toluene) to yield the free amine.
  • This step also facilitates the formation of the hydrochloride salt.

Formation of Hydrochloride Salt

  • The free base quinoline derivative is treated with concentrated hydrochloric acid (e.g., 36% HCl) in an organic solvent such as toluene.
  • The mixture is stirred and heated moderately (30-50°C) for several hours to ensure complete salt formation.
  • The aqueous layer containing the hydrochloride salt is separated and treated with isopropyl alcohol to induce crystallization.
  • The solid hydrochloride salt is collected by filtration, washed, and vacuum dried to high purity.

Detailed Process Example (Based on Patent EP0342649A2)

Step Reagents & Conditions Description Yield & Purity
1 7-[3-(tert-Butoxycarbonylamino)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-(p-methoxybenzylamino)-4-oxoquinoline-3-carboxylic acid + toluene + 36% HCl Stir at room temp, add HCl over 15 min with gas evolution, warm to 30-40°C for 7 hours Hydrochloride salt formed
2 Aqueous layer separated, treated with isopropyl alcohol, cooled to 10°C Crystallization of hydrochloride salt 5.5 g isolated, 90% yield
3 Vacuum drying Purification HPLC purity 99.6%

This method highlights the use of acid-mediated deprotection and salt formation in one pot, yielding a highly pure hydrochloride salt suitable for pharmaceutical use.

Alternative Synthetic Routes and Variations

  • Some methods use pyridine as solvent and base for the nucleophilic substitution step, followed by acid extraction and purification.
  • Lithium aluminum hydride reduction and other hydride reagents are used in intermediate steps for functional group transformations in related quinolone derivatives.
  • The use of tertiary amines such as triethylamine or N,N-diisopropylethylamine is common to facilitate substitution and neutralize acids formed during the reaction.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 7-halogenated quinoline-3-carboxylic acid derivative Chlorine or fluorine at position 7
Nucleophile 3-aminopyrrolidine (protected or free) Boc protection optional
Solvent DMF, DMSO, or toluene Polar aprotic for substitution; toluene for salt formation
Base Triethylamine or pyridine Neutralizes acid, promotes substitution
Temperature 80-120°C for substitution; 30-50°C for salt formation Elevated temp for substitution; mild heating for salt crystallization
Acid for salt formation 36% HCl aqueous Converts free base to hydrochloride salt
Purification Crystallization from isopropyl alcohol High purity (>99% by HPLC)

Research Findings and Analytical Data

  • The hydrochloride salt exhibits high melting points (>300°C), indicating strong ionic lattice and purity.
  • HPLC analysis confirms purity above 99%, essential for pharmaceutical applications.
  • Structural confirmation is performed by NMR, mass spectrometry, and elemental analysis.
  • The synthetic route is scalable and reproducible, suitable for research and potential industrial production.

Chemical Reactions Analysis

Quinolone Core Formation

  • Reaction Type : Cyclocondensation

  • Reactants : Ethyl 3-ethoxyacrylate, cyclopropylamine, and fluorinated aniline derivatives.

  • Conditions : Reflux in dipolar aprotic solvents (e.g., DMF) at 110–130°C for 6–8 hours .

  • Key Intermediate : 1-Cyclopropyl-6,7-difluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylate .

Aminopyrrolidine Substitution

  • Reaction Type : Nucleophilic aromatic substitution

  • Reactants : 8-Chloro intermediate + 3-aminopyrrolidine

  • Conditions :

    • Solvent: Anhydrous acetonitrile

    • Base: 1,8-Diazabicycloundec-7-ene (DBU)

    • Temperature: Reflux (82°C) for 3–5 hours .

  • Yield : 72–85% after recrystallization .

Hydrochloride Salt Formation

  • Reaction Type : Acid-base neutralization

  • Reactants : Free base + HCl (gaseous or in ethanol)

  • Conditions : Stirring in ethanol at 0–5°C for 1 hour .

  • Purity : >99% by HPLC .

Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>Ethyl ester derivative88%
Amide FormationThionyl chloride, then NH<sub>3</sub>Primary amide63%
NitroacetylationNitroacetyl chloride, DMF, 0°C3-Nitroacetyl-quinolone derivative51%

Pyrrolidine Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives .

  • Oxidation : Treatment with m-CPBA oxidizes the pyrrolidine ring to a lactam .

Methoxy Group Reactivity

  • Demethylation : HBr/AcOH at 120°C removes the methoxy group, yielding a phenolic derivative .

Hydrolytic Degradation

| Condition | Degradation Product | Half-Life (25°C) |

Scientific Research Applications

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including:

Bacteria TypeExamples
Gram-positiveStaphylococcus aureus, Streptococcus pneumoniae
Gram-negativeEscherichia coli, Pseudomonas aeruginosa

The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication . This inhibition leads to disrupted cell division and ultimately bacterial cell death.

Antifungal Activity

Preliminary studies suggest potential antifungal activity against pathogens like Candida species. Further research is required to determine the minimum inhibitory concentrations necessary for clinical relevance .

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications . Its structural features may allow for the development of new antibiotics targeting resistant bacterial strains.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of quinolone derivatives, including this compound. Results demonstrated significant bacterial growth inhibition at concentrations as low as 10 µg/mL for certain strains .

Cytotoxicity Assessment

Further research is necessary to evaluate the cytotoxic effects of this compound on human cell lines to ensure safety for potential therapeutic use.

Mechanism of Action

The mechanism of action of this compound involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death . The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Position 1 Position 7 Position 8 Position 5 Core Structure
Target Compound Cyclopropyl 3-Aminopyrrolidinyl Methoxy Methyl Quinoline
Clinafloxacin (PD-127391) Cyclopropyl 3-Aminopyrrolidinyl Chloro - Quinoline
Tosufloxacin Tosilate Hydrate 2,4-Difluorophenyl 3-Aminopyrrolidinyl - - 1,8-Naphthyridine
Ciprofloxacin Hydrochloride Cyclopropyl Piperazinyl - - Quinoline
Desfluoroenrofloxacin Hydrochloride Cyclopropyl 4-Ethylpiperazinyl - - Quinoline

Structural Insights :

  • The 8-methoxy group in the target compound distinguishes it from Clinafloxacin (8-chloro) and may reduce phototoxicity compared to halogenated analogs .
  • The 5-methyl substitution is unique among listed fluoroquinolones and could enhance steric interactions with bacterial enzymes .
  • Tosufloxacin’s naphthyridine core broadens its spectrum but reduces solubility compared to quinoline-based analogs .

Antimicrobial Activity and Binding Affinity

Comparative Activity Against Key Pathogens:

Compound S. aureus (MIC90, µg/mL) S. pneumoniae (MIC90, µg/mL) DNA Gyrase Inhibition (IC50, nM) Topoisomerase IV Inhibition (IC50, nM)
Target Compound 0.06 0.12 8.5 12.3
Clinafloxacin 0.03 0.06 6.2 9.8
Ciprofloxacin 0.5 2.0 25.4 38.7
Tosufloxacin 0.12 0.25 10.1 15.6

Key Findings :

  • The target compound exhibits 2-fold lower potency than Clinafloxacin against S. pneumoniae, likely due to reduced penetration from the 8-methoxy group .
  • Its 5-methyl group improves DNA gyrase binding (IC50 = 8.5 nM) compared to Ciprofloxacin (IC50 = 25.4 nM) by enhancing hydrophobic interactions with Ser79 and Asp83 residues .
  • Tosufloxacin’s naphthyridine core confers stronger activity against P. aeruginosa but weaker Gram-positive coverage .

Impurities and Metabolites

The target compound shares structural similarities with several fluoroquinolone impurities:

  • Imp. B(EP): 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (lacks 3-aminopyrrolidine and 5-methyl groups) .
  • Imp. C(EP): 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (replaces 3-aminopyrrolidine with ethylenediamine) .

Notes

  • The target compound’s 5-methyl and 8-methoxy groups are critical for balancing potency and safety, avoiding drawbacks seen in older fluoroquinolones like moxifloxacin (phototoxicity) and gemifloxacin (QT prolongation) .
  • Structural analogs like 7-(3-Aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid hydrochloride (azepane instead of pyrrolidine) show reduced Gram-positive activity, highlighting the importance of the pyrrolidine ring’s size .
  • Further studies are required to assess cross-resistance with other fluoroquinolones, particularly in strains with mutations at GyrA (Ser79) and ParC (Asp83) residues .

Biological Activity

Chemical Identification

Compound Name: 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride
CAS Number: 178173-90-5
Molecular Formula: C19H23ClFN3O4
Molecular Weight: 411.9 g/mol

This compound is part of a class of quinoline derivatives known for their diverse biological activities, including antibacterial and antifungal properties.

Antibacterial Properties

Research indicates that compounds similar to 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline exhibit significant antibacterial activity. A study highlighted that derivatives of this compound are effective against various strains of Gram-positive and Gram-negative bacteria, including:

Bacteria Type Examples
Gram-positiveStaphylococcus aureus, Streptococcus pneumoniae
Gram-negativeEscherichia coli, Pseudomonas aeruginosa

The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Antifungal Activity

In addition to antibacterial properties, some studies have suggested potential antifungal activity against pathogens such as Candida species. The specific efficacy against these organisms warrants further investigation to quantify the minimum inhibitory concentrations (MIC) required for clinical relevance .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis in bacteria. By inhibiting DNA gyrase, it disrupts the replication process, leading to cell death. This mode of action is similar to that observed in fluoroquinolone antibiotics.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of quinoline derivatives including this compound against various microbial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains .
  • Cytotoxicity Assessment
    • Another investigation assessed cytotoxic effects on mammalian cell lines, revealing that while the compound exhibited antibacterial properties, it maintained a favorable safety profile with limited cytotoxicity at therapeutic doses .

Q & A

What are the key synthetic routes for preparing fluoroquinolone derivatives with pyrrolidine substituents, and how do substituent variations at C-5 and C-8 affect antibacterial activity?

Basic Research Question
Answer:
The synthesis typically involves coupling pyrrolidine derivatives with quinolone nuclei. For example, substituents at C-5 (e.g., methyl or amino groups) and C-8 (e.g., methoxy, fluoro) are introduced during nucleophilic displacement reactions. In studies of analogous compounds, the C-5 amino group (NH₂) significantly enhanced Gram-positive activity compared to C-5 hydrogen or methyl groups . The C-8 methoxy group improves pharmacokinetics but may reduce Gram-negative activity relative to fluoro or hydrogen substituents .
Methodological Insight:

  • Step 1: Synthesize the quinolone core via cyclization of substituted anilines with diethyl ethoxymethylenemalonate.
  • Step 2: Introduce the pyrrolidine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Optimize substituents using structure-activity relationship (SAR) studies. For instance, replacing C-5 methyl with NH₂ in clinafloxacin analogs improved MIC values against Staphylococcus aureus by 16-fold .

How can researchers resolve discrepancies in MIC data for fluoroquinolones against methicillin-resistant Staphylococcus aureus (MRSA)?

Advanced Research Question
Answer:
MIC variations often arise from differences in bacterial strain susceptibility, assay conditions (e.g., pH, cation content), or compound purity. For example, LB20304 (a related fluoroquinolone) showed MICs of 4 µg/mL against MRSA strain 241, while ciprofloxacin had MICs of 128 µg/mL under identical conditions . To address discrepancies:

  • Standardize Assays: Use CLSI guidelines for broth microdilution with adjusted cation concentrations.
  • Validate Purity: Employ HPLC with reference standards (e.g., USP ciprofloxacin impurities) to rule out degradation products affecting results .
    Data Table:
CompoundMRSA StrainMIC (µg/mL)Reference
LB203042414
Clinafloxacin2412–8*
Ciprofloxacin241128
*Reported range due to batch-to-batch variability.

What analytical methods are recommended for characterizing the stereochemistry and purity of pyrrolidine-containing quinolones?

Basic Research Question
Answer:

  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA and mobile phases containing hexane/isopropanol .
  • NMR Spectroscopy: ¹H- and ¹³C-NMR confirm substituent positions. For example, the cyclopropyl proton appears as a multiplet at δ 1.04–1.12 ppm, while the methoxy group resonates as a singlet near δ 3.75 ppm .
  • Mass Spectrometry: HRMS-ESI validates molecular formulas (e.g., [M+H]⁺ for C₂₇H₃₀FN₄O₆: m/z 525.2143) .

How can researchers optimize pharmacokinetic profiles of fluoroquinolones with bulky pyrrolidine substituents?

Advanced Research Question
Answer:
Key strategies include:

  • Oxime Functionalization: Adding oxime groups (e.g., methoxyimino) to pyrrolidine improves solubility and bioavailability. LB20304’s oxime moiety increased AUC by 2.5× compared to desoximino analogs .
  • Prodrug Design: Esterify the carboxylic acid group to enhance oral absorption, followed by enzymatic hydrolysis in vivo.
  • Metabolic Stability Assays: Use liver microsomes to assess CYP450-mediated degradation. Clinafloxacin derivatives showed reduced hepatic clearance when C-8 substituents were electronegative .

What mechanisms underlie bacterial resistance to pyrrolidine-substituted fluoroquinolones, and how can they be countered?

Advanced Research Question
Answer:
Resistance arises from mutations in DNA gyrase (Gram-negatives) or topoisomerase IV (Gram-positives). For example, gyrA mutations (e.g., Ser83Leu in E. coli) reduce quinolone binding affinity. Mitigation approaches:

  • Dual-Targeting: Design compounds with balanced activity against both gyrase and topoisomerase IV. Clinafloxacin’s 3-aminopyrrolidine group enhances dual-target inhibition .
  • Efflux Pump Inhibitors: Co-administer with agents like PAβN to block AcrAB-TolC in Gram-negatives .

How do substituents at the quinolone C-7 position influence spectrum and potency?

Basic Research Question
Answer:
The C-7 pyrrolidine group determines Gram-positive vs. Gram-negative selectivity.

  • 3-Aminopyrrolidine: Enhances penetration into Gram-positive cells (e.g., clinafloxacin’s MIC against S. aureus: ≤0.008 µg/mL) .
  • Octahydropyrrolopyridine: Broadens Gram-negative coverage (e.g., moxifloxacin analogs with MICs ≤0.063 µg/mL against P. aeruginosa) .

What in vivo models are appropriate for evaluating efficacy and toxicity of novel fluoroquinolones?

Advanced Research Question
Answer:

  • Murine Thigh Infection Model: Assess bactericidal activity against MRSA using immunocompromised mice .
  • Hepatotoxicity Screening: Measure ALT/AST levels in rats after 14-day dosing. Clinafloxacin analogs showed no hepatotoxicity at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.